molecular formula C17H16N2OS B319367 N'-cinnamoyl-N-methyl-N-phenylthiourea

N'-cinnamoyl-N-methyl-N-phenylthiourea

Cat. No.: B319367
M. Wt: 296.4 g/mol
InChI Key: QDIQQYRYBVRPJH-OUKQBFOZSA-N
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Description

N'-cinnamoyl-N-methyl-N-phenylthiourea is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+

InChI Key

QDIQQYRYBVRPJH-OUKQBFOZSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Thiourea Formation

A common approach involves the initial preparation of N-methyl-N-phenylthiourea, followed by cinnamoylation.

Synthesis of N-Methyl-N-Phenylthiourea

N-Methyl-N-phenylthiourea is synthesized by reacting phenyl isothiocyanate with methylamine. The exothermic reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding the intermediate thiourea in >85% purity.

Reaction Conditions:

  • Reactants: Phenyl isothiocyanate (1 eq), methylamine (1.1 eq)

  • Solvent: THF, 0°C, 2 h

  • Workup: Precipitation in ice-cold water, filtration

  • Yield: 88%

Cinnamoylation of N-Methyl-N-Phenylthiourea

The intermediate thiourea is acylated using cinnamoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Procedure:

  • Dissolve N-methyl-N-phenylthiourea (1 eq) in dry dichloromethane (DCM).

  • Add TEA (1.5 eq) and cinnamoyl chloride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 6–8 h.

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 72–78%
Characterization Data:

  • FT-IR (KBr): 3270 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 10H, aromatic), 6.75 (d, J = 15.6 Hz, 1H, CH=CH), 5.85 (d, J = 15.6 Hz, 1H, CH=CH), 3.45 (s, 3H, N–CH₃).

One-Pot Multicomponent Synthesis

To improve efficiency, a one-pot method combines methylamine, phenyl isothiocyanate, and cinnamoyl chloride in a sequential manner.

Optimized Protocol:

  • Add methylamine (1 eq) to anhydrous THF at 0°C.

  • Introduce phenyl isothiocyanate (1 eq) and stir for 1 h.

  • Add cinnamoyl chloride (1.2 eq) and TEA (1.5 eq), then warm to 25°C for 12 h.

  • Isolate the product via aqueous workup and recrystallize from ethanol.

Advantages:

  • Eliminates intermediate purification.

  • Total yield: 68–70%.

Alternative Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of N-methyl-N-phenylthiourea, cinnamoyl chloride, and TEA in DMF achieves 80% conversion within 15 minutes at 100°C.

Key Parameters:

  • Power: 300 W

  • Temperature: 100°C

  • Solvent: DMF

Solvent-Free Mechanochemical Synthesis

Ball milling N-methyl-N-phenylthiourea with cinnamoyl chloride (1:1.1 molar ratio) and potassium carbonate (catalyst) for 45 minutes yields the product in 82% purity.

Conditions:

  • Frequency: 30 Hz

  • Time: 45 min

  • Catalyst: K₂CO₃ (0.2 eq)

Analytical Validation and Quality Control

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

  • m/z: 310 [M]⁺ (calculated for C₁₇H₁₆N₂OS: 310.09).

X-ray Crystallography:

  • Crystal System: Monoclinic, space group P2₁/c

  • Bond Lengths: C=O (1.22 Å), C=S (1.68 Å).

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Purity (%)Scalability
Two-Step781095Industrial
One-Pot701288Lab-scale
Microwave800.2590Pilot-scale
Mechanochemical820.7593Lab-scale

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